
Benzene, (1-methylhexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (1-methylhexyl)-: . It is a derivative of benzene, where a methylhexyl group is attached to the benzene ring. This compound is part of the alkylbenzene family, which is known for its various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, (1-methylhexyl)- can be synthesized through the alkylation of benzene with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of Benzene, (1-methylhexyl)- involves the Friedel-Crafts alkylation process. This method is favored due to its efficiency in producing alkylbenzenes. The reaction is carried out in large reactors where benzene and 1-chlorohexane are mixed with a catalyst like AlCl3, and the mixture is heated to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (1-methylhexyl)- can undergo oxidation reactions, typically forming benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hexylbenzene.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, (1-methylhexyl)- has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of detergents, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, (1-methylhexyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Toluene: A methyl group attached to the benzene ring.
Ethylbenzene: An ethyl group attached to the benzene ring.
Propylbenzene: A propyl group attached to the benzene ring.
Comparison:
Uniqueness: Benzene, (1-methylhexyl)- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter alkylbenzenes. This longer chain can affect its solubility, boiling point, and reactivity.
Properties
CAS No. |
2132-84-5 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
heptan-2-ylbenzene |
InChI |
InChI=1S/C13H20/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h5,7-8,10-12H,3-4,6,9H2,1-2H3 |
InChI Key |
CAEGRAMHTMWFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


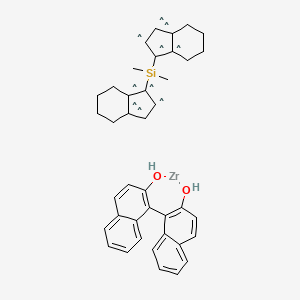
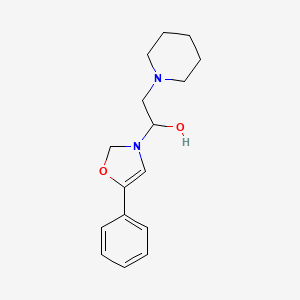
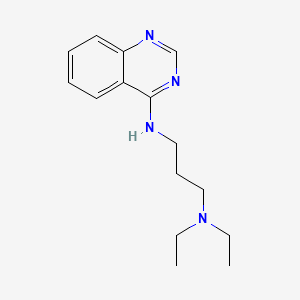
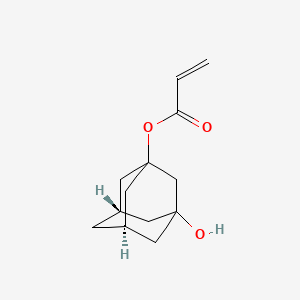
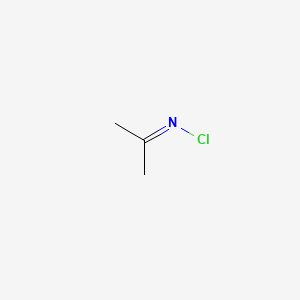
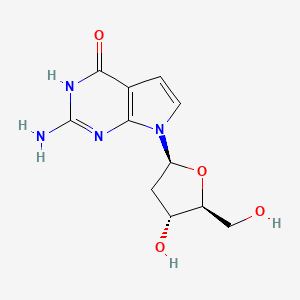
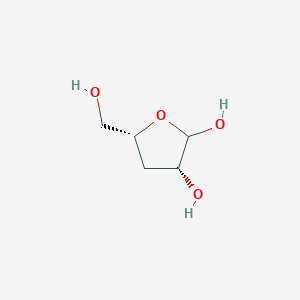
![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
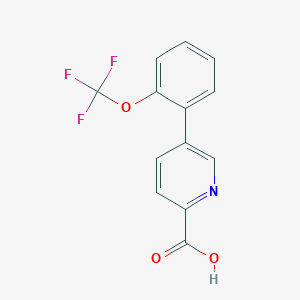


![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
